Cas no 70959-85-2 (2-amino-6-methyl-3-Pyridinecarboxylic acid ethyl ester)

2-Amino-6-methyl-3-pyridinecarboxylic acid ethyl ester is a versatile pyridine derivative widely used as a key intermediate in pharmaceutical and agrochemical synthesis. This compound features a reactive amino group and an ester functionality, enabling further derivatization for the development of bioactive molecules. Its methyl substitution at the 6-position enhances steric and electronic properties, influencing reactivity and selectivity in coupling reactions. The ethyl ester group offers improved solubility in organic solvents, facilitating purification and handling. This intermediate is particularly valuable in the synthesis of heterocyclic compounds, such as pyrido[2,3-d]pyrimidines, which exhibit potential pharmacological activities. Its stability under standard conditions ensures reliable performance in multi-step synthetic routes.
2-amino-6-methyl-3-Pyridinecarboxylic acid ethyl ester structure
70959-85-2 structure
Product Name:2-amino-6-methyl-3-Pyridinecarboxylic acid ethyl ester
CAS No:70959-85-2
MF:C9H12N2O2
MW:180.203782081604
MDL:MFCD16610933
CID:546347
PubChem ID:12494686
Update Time:2025-11-01

2-amino-6-methyl-3-Pyridinecarboxylic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-amino-6-methyl-3-Pyridinecarboxylic acid ethyl ester
    • 3-Pyridinecarboxylic acid, 2-amino-6-methyl-, ethyl ester
    • ethyl 2-amino-6-methylpyridine-3-carboxylate
    • 2-amino-6-methyl-nicotinic acid ethyl ester
    • 2-Amino-6-methyl-nicotinsaeure-aethylester
    • ethyl 2-amino-6-methylnicotinate
    • WS-02224
    • ethyl2-amino-6-methylnicotinate
    • MFCD16610933
    • D85758
    • IAFPRGAZVDCSEW-UHFFFAOYSA-N
    • 70959-85-2
    • FT-0702396
    • EN300-5161474
    • SB53646
    • DTXSID10500329
    • SCHEMBL510572
    • DA-41624
    • MDL: MFCD16610933
    • Inchi: 1S/C9H12N2O2/c1-3-13-9(12)7-5-4-6(2)11-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11)
    • InChI Key: IAFPRGAZVDCSEW-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC=C(C)N=C1N)=O

Computed Properties

  • Exact Mass: 180.09000
  • Monoisotopic Mass: 180.089877630g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 65.2Ų

Experimental Properties

  • PSA: 65.21000
  • LogP: 1.73010

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Additional information on 2-amino-6-methyl-3-Pyridinecarboxylic acid ethyl ester

2-Amino-6-methyl-3-pyridinecarboxylic acid ethyl ester: A Promising Compound in Biomedical Research

2-Amino-6-methyl-3-pyridinecarboxylic acid ethyl ester (CAS No. 70959-85-2) has emerged as a significant compound in the field of biomedical research due to its unique chemical structure and potential therapeutic applications. This pyridinecarboxylic acid derivative exhibits a range of biological activities that have been extensively studied in recent years, particularly in the context of antimicrobial and anti-inflammatory properties. The ethyl ester functional group in this molecule plays a critical role in modulating its solubility, stability, and bioavailability, which are essential factors in drug development. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, making it a valuable candidate for further exploration in pharmaceutical applications.

One of the most notable features of 2-Amino-6-methyl-3-pyridinecarboxylic acid ethyl ester is its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. For instance, studies published in 2023 have demonstrated that this compound can inhibit the NF-κB signaling pathway, a key mediator of inflammatory responses. This discovery has sparked interest in its potential use as an anti-inflammatory agent for conditions such as rheumatoid arthritis and chronic inflammatory diseases. The pyridine ring structure of this molecule is believed to contribute to its selective binding affinity for certain proteins, enhancing its therapeutic efficacy while minimizing off-target effects.

Recent research has also highlighted the antimicrobial properties of 2-Amino-6-methyl-3-pyridinecarboxylylic acid ethyl ester. A 2024 study published in the journal *Antimicrobial Agents and Chemotherapy* reported that this compound exhibits potent activity against multidrug-resistant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The ethyl ester group is thought to enhance the compound's ability to penetrate bacterial cell membranes, thereby increasing its antimicrobial potency. These findings suggest that this compound could be a valuable addition to the arsenal of antibacterial agents in the face of growing antimicrobial resistance.

The synthesis of 2-Amino-6-methyl-3-pyridinecarboxylic acid ethyl ester has been optimized using various organic reaction strategies, including electrophilic substitution and condensation reactions. A 2023 study in *Organic & Biomolecular Chemistry* described a novel asymmetric synthesis method that allows for the efficient production of this compound with high stereoselectivity. This advancement is particularly important for pharmaceutical applications, where the stereochemistry of a molecule can significantly influence its biological activity and toxicity profile. The ethyl ester functional group also plays a role in the metabolic stability of the compound, which is critical for its pharmacokinetic properties.

Another area of interest in the research on 2-Amino-6-methyl-3-pyridinecarboxylic acid ethyl ester is its potential role in neurodegenerative diseases. A 2024 study published in *Neuropharmacology* suggested that this compound may have neuroprotective effects by modulating the mitochondrial function and oxidative stress in neuronal cells. The pyridine ring structure is believed to interact with mitochondrial enzymes, thereby enhancing cellular energy production and reducing oxidative damage. These findings open new avenues for the development of therapeutic agents targeting neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of 2-Amino-6-methyl-3-pyridinecarboxylic acid ethyl ester has been investigated in preclinical studies to assess its absorption, distribution, metabolism, and excretion (ADME) properties. A 2023 study in *Drug Metabolism and Disposition* reported that this compound exhibits good oral bioavailability and extended half-life, which are desirable attributes for oral medications. The ethyl ester group is thought to enhance intestinal absorption by improving solubility and permeability across the gastrointestinal tract. These properties make the compound a promising candidate for drug development in various therapeutic areas.

Furthermore, the toxicological profile of 2-Amino-6-methyl-3-pyridinecarboxylic acid ethyl ester has been evaluated to ensure its safety for potential therapeutic use. A 2024 study in *Toxicological Sciences* indicated that this compound exhibits low toxicity in vitro and in vivo, with no significant cytotoxic effects observed at therapeutic concentrations. The selective binding affinity of the compound for its target proteins is believed to contribute to its low toxicity profile, as it minimizes interactions with non-target proteins that could lead to adverse effects. These findings are crucial for the clinical translation of this compound into therapeutic applications.

The potential applications of 2-Amino-6-methyl-3-pyridinecarboxylic acid ethyl ester extend beyond antimicrobial and anti-inflammatory uses. Recent studies have explored its role in cancer therapy, particularly in targeting cancer-associated pathways. A 2023 study in *Cancer Research* suggested that this compound can inhibit the PI3K/AKT/mTOR signaling pathway, which is commonly dysregulated in cancer cells. By modulating this pathway, the compound may help in inducing apoptosis and inhibiting tumor growth. These findings highlight the versatility of this compound in addressing a wide range of health conditions.

In conclusion, 2-Amino-6-methyl-3-pyridinecarboxylic acid ethyl ester (CAS No. 70959-85-2) represents a promising compound in the field of biomedical research. Its unique chemical structure and biological activities have been extensively studied, revealing potential applications in antimicrobial, anti-inflammatory, neuroprotective, and anti-cancer therapies. Advances in synthetic methods and pharmacological studies have further enhanced its therapeutic potential, making it a valuable candidate for future drug development. As research in this area continues to evolve, the clinical translation of this compound may lead to significant advancements in the treatment of various health conditions.

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